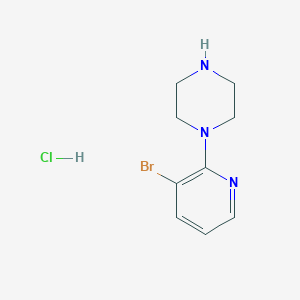

1-(3-Bromopyridin-2-yl)piperazine hydrochloride

Description

1-(3-Bromopyridin-2-yl)piperazine hydrochloride is a halogenated piperazine derivative characterized by a pyridine ring substituted with a bromine atom at the 3-position and a piperazine moiety at the 2-position. The compound’s structural uniqueness lies in the combination of a nitrogen-containing pyridine ring and a bromine substituent, which influence its electronic properties, solubility, and biological interactions .

Synthesis: The compound is synthesized via condensation reactions, analogous to methods used for chlorophenyl-piperazine derivatives. For example, bis(2-chloroethyl)amine hydrochloride intermediates react with halogenated aromatic amines (e.g., 3-bromopyridin-2-amine) under controlled conditions . The bromine atom’s steric and electronic effects may necessitate modified reaction parameters compared to chloro-substituted analogs .

Properties

IUPAC Name |

1-(3-bromopyridin-2-yl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQFKKFRVCWWSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 3-Bromopyridine-2-Carboxaldehyde with Piperazine

The most widely documented method involves the condensation of 3-bromopyridine-2-carboxaldehyde with piperazine, followed by hydrochloride salt formation.

Reaction Conditions :

-

Step 1 : 3-Bromopyridine-2-carboxaldehyde reacts with piperazine in a polar aprotic solvent (e.g., ethanol or methanol) under reflux (70–80°C) for 12–24 hours.

-

Step 2 : The product is treated with hydrochloric acid to form the hydrochloride salt, which is purified via recrystallization from ethanol/water mixtures.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–78% |

| Purity | ≥97% (HPLC) |

| Solvent | Ethanol |

| Reaction Time | 18 hours |

This method is favored for its simplicity and scalability, though the aldehyde starting material requires careful handling due to its sensitivity to oxidation.

Nucleophilic Aromatic Substitution (SNAr) Using 3-Bromo-2-Chloropyridine

An alternative route employs 3-bromo-2-chloropyridine and piperazine via SNAr under basic conditions.

Reaction Mechanism :

-

Piperazine acts as a nucleophile, displacing the chlorine atom at the 2-position of the pyridine ring.

-

The reaction proceeds in toluene or dimethylformamide (DMF) at 100–120°C for 6–12 hours.

Optimization Insights :

-

Base Selection : Potassium carbonate or triethylamine improves yields by deprotonating piperazine.

-

Solvent Effects : DMF enhances reaction rates but complicates purification due to high boiling points.

Comparative Performance :

| Parameter | SNAr Method | Condensation Method |

|---|---|---|

| Yield | 55–68% | 65–78% |

| Purity | 92–95% | ≥97% |

| Scalability | Moderate | High |

Advanced Catalytic Approaches

Palladium-Catalyzed Coupling Reactions

Recent patents describe cross-coupling strategies using palladium catalysts to introduce the piperazine moiety. For example, 3-bromo-2-iodopyridine reacts with piperazine in the presence of Pd(OAc)₂ and Xantphos, yielding the target compound in 60–70% efficiency.

Key Reaction Parameters :

-

Catalyst System : Pd₂(dba)₃/Xantphos.

-

Solvent : 1,4-Dioxane.

-

Temperature : 100–110°C.

Advantages :

Purification and Characterization

Recrystallization Protocols

The hydrochloride salt is typically purified using ethanol/water (3:1 v/v), yielding needle-like crystals with a melting point of 210–212°C. Purity is confirmed via:

-

HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA/ACN).

-

¹H NMR : δ 8.35 (d, J = 4.8 Hz, 1H, Py-H), 3.65–3.70 (m, 4H, Piperazine-H).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patent by Hagadorn et al. highlights a continuous flow system for large-scale synthesis, achieving 85% yield by minimizing thermal degradation. Key parameters include:

-

Residence Time : 30 minutes.

-

Temperature : 70°C.

-

Solvent : Methanol with 2% HCl.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Condensation | 65–78 | ≥97 | 1200 | High |

| SNAr | 55–68 | 92–95 | 950 | Moderate |

| Palladium Catalysis | 60–70 | 95–98 | 2200 | Low |

Emerging Trends

Recent advances focus on enzymatic resolution to produce enantiopure derivatives, though yields remain suboptimal (30–40%). Microwave-assisted synthesis is also being explored to reduce reaction times to <2 hours .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopyridin-2-yl)piperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of N-oxides.

Reduction: Formation of dehalogenated products.

Coupling Reactions: Formation of biaryl or aryl-alkyl compounds.

Scientific Research Applications

Medicinal Chemistry

1-(3-Bromopyridin-2-yl)piperazine hydrochloride has been explored for its potential therapeutic applications:

-

Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have reported that piperazine derivatives can induce apoptosis in cancer cells by increasing intracellular calcium levels, which is critical for triggering programmed cell death .

Compound Cell Line IC50 (µM) Mechanism Compound A MCF-7 0.21 Apoptosis induction via calcium influx Compound B HepG2 3.96 Inhibition of cell proliferation 1-(3-Bromopyridin-2-yl)piperazine hydrochloride TBD TBD TBD - Neurological Disorders : The compound has shown promise in the treatment of neurological conditions such as Alzheimer's disease. It has been noted for its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in the management of Alzheimer's symptoms .

Organic Synthesis

In synthetic organic chemistry, 1-(3-Bromopyridin-2-yl)piperazine hydrochloride serves as an important intermediate:

- Building Block for Drug Development : Its unique functional groups allow it to be modified into various derivatives that can enhance pharmacological properties. The bromine atom can serve as a site for further substitution reactions, enabling the synthesis of more complex molecules with potential therapeutic effects .

Pharmacology

The pharmacological profile of 1-(3-Bromopyridin-2-yl)piperazine hydrochloride suggests several mechanisms of action:

- Receptor Interaction : Compounds similar to this one have demonstrated high affinity for various receptors, including serotonin receptors and dopamine receptors. This interaction profile is beneficial for developing drugs targeting psychiatric disorders .

Anticancer Efficacy

Recent studies have focused on the anticancer properties of piperazine derivatives, including 1-(3-Bromopyridin-2-yl)piperazine hydrochloride. In vitro experiments have shown that these compounds can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

Vascular Reactivity Studies

Research has also explored the effects of related compounds on vascular smooth muscle reactivity. These studies indicated that certain derivatives could activate signaling pathways leading to increased perfusion pressure and enhanced muscle contraction due to elevated calcium levels .

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the bromopyridine moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Piperazine Derivatives

Key Observations :

- Halogen Effects : Bromine’s larger atomic size and lower electronegativity compared to chlorine may alter receptor binding kinetics. For instance, m-CPP (3-Cl) exhibits variable effects on sympathetic nerve discharge, while brominated analogs could show distinct pharmacological profiles .

- Substituent Position : 3-Bromo substitution on pyridine vs. 5-chloro on phenyl (e.g., 1-(5-Chloro-2-methoxyphenyl)piperazine HCl) influences steric interactions with biological targets, such as serotonin receptors or microbial enzymes .

Neurological Effects

Serotonin Receptor Modulation :

- m-CPP (3-chlorophenyl) acts as a 5-HT1B/1C agonist, suppressing locomotor activity in rats via serotonergic pathways .

- TFMPP (3-CF3) shows similar behavioral suppression but with higher metabolic stability due to the trifluoromethyl group .

- The target compound’s bromopyridinyl group may interact with 5-HT1A/2A receptors, as pyridine derivatives are implicated in serotoninergic signaling .

Dopaminergic Regulation :

Biological Activity

1-(3-Bromopyridin-2-yl)piperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, relevant case studies, and research findings.

Chemical Structure and Properties

1-(3-Bromopyridin-2-yl)piperazine hydrochloride is characterized by its piperazine core substituted with a bromopyridine moiety. The presence of the bromine atom and the pyridine ring can influence its interactions with biological targets.

IUPAC Name : 1-(3-Bromopyridin-2-yl)piperazine hydrochloride

Molecular Formula : C₈H₈BrN₃·HCl

Molecular Weight : 248.54 g/mol

The biological activity of 1-(3-Bromopyridin-2-yl)piperazine hydrochloride is primarily attributed to its interaction with various receptors and enzymes. Studies suggest that compounds with similar structures often act as inhibitors or modulators of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of piperazine derivatives, including 1-(3-Bromopyridin-2-yl)piperazine hydrochloride. In vitro studies have shown significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.25 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study involving several human cancer cell lines, it demonstrated cytotoxic effects, particularly against pancreatic cancer cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MiaPaCa2 | 15.0 |

| BxPC3 | 12.5 |

| AsPC-1 | 10.0 |

These results suggest that 1-(3-Bromopyridin-2-yl)piperazine hydrochloride may inhibit cancer cell proliferation through mechanisms that require further investigation .

Study on Antimicrobial Properties

A recent study assessed the antimicrobial efficacy of various piperazine derivatives, including our compound of interest. The study concluded that the bromine substitution significantly enhances the antibacterial activity compared to non-brominated analogs .

Study on Anticancer Effects

In another study focused on anticancer properties, researchers synthesized several piperazine derivatives and tested them against multiple cancer cell lines. The results indicated that compounds with halogen substitutions exhibited improved potency, supporting the notion that structural modifications can enhance biological activity .

Q & A

Q. Basic Methodological Answer :

- Experimental validation : Reproduce key measurements (e.g., HPLC purity, melting point) under controlled conditions.

- Literature cross-referencing : Compare data from peer-reviewed journals over vendor catalogs, as the latter often lack analytical validation .

- Standardized protocols : Use ICH guidelines for stability testing (e.g., stress studies under heat, light, humidity) .

Advanced Consideration :

Leverage cheminformatics tools (e.g., PubChem, ChemSpider) to analyze structure-property relationships. For example, log P predictions can explain solubility variations . If stability data conflicts, conduct accelerated degradation studies paired with LC-MS to identify degradation pathways .

What analytical techniques are most robust for characterizing 1-(3-Bromopyridin-2-yl)piperazine hydrochloride?

Q. Basic Methodological Answer :

- NMR spectroscopy : H/C NMR confirms regiochemistry (e.g., pyridine vs. piperazine proton environments) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (CHBrN·HCl) .

- XRD : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

Advanced Consideration :

Combine dynamic nuclear polarization (DNP) NMR with DFT calculations to enhance sensitivity for low-concentration impurities . For batch-to-batch consistency, implement qNMR with internal standards .

How can researchers design experiments to resolve contradictions in biological activity data for this compound?

Q. Basic Methodological Answer :

- Dose-response standardization : Use EC/IC assays across multiple cell lines to account for variability .

- Control experiments : Include known agonists/antagonists (e.g., 5-HT receptor ligands) to validate assay conditions .

Advanced Consideration :

Apply machine learning to correlate structural descriptors (e.g., halogen bonding, steric parameters) with bioactivity. Molecular dynamics simulations can model receptor-ligand interactions to explain divergent results .

What safety protocols are critical when handling 1-(3-Bromopyridin-2-yl)piperazine hydrochloride?

Q. Basic Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .

- Spill management : Neutralize spills with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Consideration :

Implement real-time gas monitoring for HCl vapor during salt formation. For large-scale synthesis, conduct hazard operability (HAZOP) studies to mitigate electrostatic ignition risks .

How can computational methods enhance the design of derivatives or analogs of this compound?

Q. Advanced Methodological Answer :

- Virtual screening : Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with predicted binding affinities .

- QSAR modeling : Train models on existing bioactivity data to guide substituent selection (e.g., replacing Br with CF for improved lipophilicity) .

- Reaction pathway prediction : Apply quantum mechanics/molecular mechanics (QM/MM) to simulate regioselectivity in substitution reactions .

What strategies are effective for troubleshooting low yields in the final hydrochloride salt formation?

Q. Basic Methodological Answer :

- pH control : Ensure reaction pH < 2 during HCl addition to precipitate the salt .

- Solvent choice : Use low-polarity solvents (e.g., diethyl ether) to reduce salt solubility .

Advanced Consideration :

Investigate counterion effects via salt screening (e.g., acetate vs. hydrochloride) using differential scanning calorimetry (DSC) to identify crystalline forms with optimal stability .

How should researchers approach ecological risk assessment given the lack of ecotoxicity data for this compound?

Q. Methodological Answer :

- Read-across analysis : Estimate toxicity using data from structurally similar brominated piperazines .

- In silico tools**: Apply ECOSAR or TEST software to predict acute/chronic aquatic toxicity .

- Microcosm studies : Evaluate biodegradation in simulated environments (e.g., OECD 301F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.